

An In-Depth Technical Guide to Methyl 3-Methylenecyclobutanecarboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-methylenecyclobutanecarboxylate
Cat. No.:	B107114

[Get Quote](#)

Introduction: The Utility of a Strained Ring System in Synthesis

Methyl 3-methylenecyclobutanecarboxylate is a fascinating and highly versatile organic compound that has garnered attention within the research and development sectors of chemical synthesis. Its structure, which incorporates a strained cyclobutane ring, an exocyclic double bond, and a methyl ester functional group, makes it a valuable and reactive building block for the synthesis of more complex molecular architectures. The inherent ring strain and the presence of multiple reactive sites provide a unique chemical profile, allowing for a diverse range of transformations.

This guide provides an in-depth analysis of methyl 3-methylenecyclobutanecarboxylate, covering its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a key intermediate in advanced organic synthesis. For researchers and professionals in drug development, understanding the nuances of such building blocks is paramount for the efficient design and execution of novel synthetic pathways.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of **methyl 3-methylenecyclobutanecarboxylate** is characterized by a four-membered carbon ring with a methyl ester group at the C1 position and an exocyclic methylene group at the C3 position.

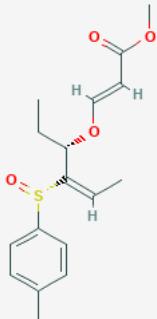


Figure 1: 2D Molecular Structure of **Methyl 3-methylenecyclobutanecarboxylate**.

Physicochemical Data Summary

The key physicochemical properties of **methyl 3-methylenecyclobutanecarboxylate** are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source
IUPAC Name	methyl 3-methylenecyclobutane-1-carboxylate	ChemBK[1]
CAS Number	15963-40-3	ChemBK[1]
Molecular Formula	C ₇ H ₁₀ O ₂	ChemBK[1]
Molecular Weight	126.15 g/mol	NINGBO INNO PHARMCHEM CO.,LTD.[2]
Boiling Point	56-59 °C (at 20 Torr)	ChemBK[1]
Density	1.01 ± 0.1 g/cm ³ (Predicted)	ChemBK[1]
Storage Condition	2-8°C	ChemBK[1]

Synthesis and Mechanistic Insights

The most direct and common laboratory synthesis of **methyl 3-methylenecyclobutane-1-carboxylate** involves the Wittig olefination of its corresponding ketone precursor, methyl 3-oxocyclobutane-1-carboxylate. This method is highly efficient for converting a carbonyl group into an exocyclic double bond.

Representative Synthesis Protocol: Wittig Olefination

This protocol describes the conversion of methyl 3-oxocyclobutane-1-carboxylate to **methyl 3-methylenecyclobutane-1-carboxylate** using methylenetriphenylphosphorane, a classic Wittig reagent.

Materials:

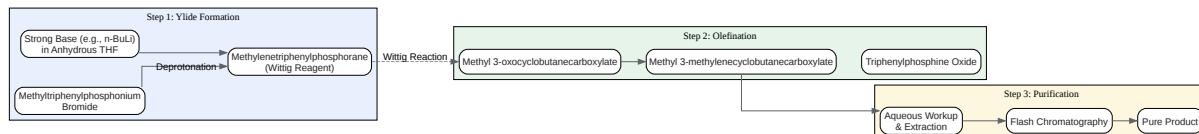
- Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
- Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK))
- Anhydrous Tetrahydrofuran (THF)

- Methyl 3-oxocyclobutanecarboxylate
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or MTBE
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Ylide Generation:** To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base, such as n-BuLi in hexanes or t-BuOK in THF (1.05 equivalents), to the stirred suspension. The formation of the bright yellow-orange methylenetriphenylphosphorane ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- **Olefination Reaction:** Cool the ylide solution back down to 0 °C. Add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired ester and triphenylphosphine oxide as a byproduct.

- Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **methyl 3-methylenecyclobutanecarboxylate**.


Mechanistic Rationale

The Wittig reaction is a cornerstone of organic synthesis for alkene formation. The causality behind the experimental choices is rooted in the mechanism:

- Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are critical to prevent quenching of the ylide and ensure high yields.
- Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt, which has a pKa of approximately 22-35 depending on the substituents. n-BuLi and t-BuOK are common choices that efficiently generate the ylide without competing side reactions.
- Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to collapse, forming the desired alkene and the thermodynamically stable triphenylphosphine oxide. The formation of the strong P=O bond is the driving force for this reaction.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **methyl 3-methylenecyclobutanecarboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 3-methylenecyclobutanecarboxylate**.

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for this specific molecule is not readily available, its ^1H and ^{13}C NMR spectra can be predicted based on its structure and data from analogous compounds.

- ^1H NMR:
 - Methylene protons ($=\text{CH}_2$): A singlet or narrow multiplet is expected around δ 4.8-5.0 ppm.
 - Methyl ester protons ($-\text{OCH}_3$): A sharp singlet is expected around δ 3.7 ppm.
 - Cyclobutane ring protons ($-\text{CH}_2-$ and $-\text{CH}-$): A series of complex multiplets would be expected in the range of δ 2.5-3.5 ppm. The methine proton adjacent to the ester will likely be the most downfield of this group.
- ^{13}C NMR:
 - Ester carbonyl carbon ($-\text{C=O}$): A signal is expected around δ 170-175 ppm.

- Alkene carbons ($=\text{C}<$ and $=\text{CH}_2$): Two signals are expected in the vinyl region, with the quaternary carbon around δ 140-150 ppm and the methylene carbon around δ 105-115 ppm.
- Methyl ester carbon ($-\text{OCH}_3$): A signal is expected around δ 52 ppm.
- Cyclobutane ring carbons ($-\text{CH}_2-$ and $-\text{CH}-$): Signals are expected in the aliphatic region, typically between δ 30-45 ppm.

Applications in Synthetic Chemistry

Methyl 3-methylenecyclobutanecarboxylate is a valuable intermediate due to its unique structural features, which allow for a variety of subsequent chemical transformations.

- Bioisosteric Replacement: The cyclobutane motif is increasingly used in medicinal chemistry as a bioisostere for aromatic rings. Replacing flat aromatic systems with three-dimensional, $\text{C}(\text{sp}^3)$ -rich scaffolds like cyclobutanes can improve physicochemical properties such as solubility and metabolic stability, which are critical in drug design.
- Access to Diverse Scaffolds: The exocyclic double bond can be subjected to a wide range of reactions, including:
 - Hydrogenation: to produce the corresponding methyl 3-methylcyclobutanecarboxylate.
 - Epoxidation: to form a spiro-epoxide, which can be opened by various nucleophiles.
 - Diels-Alder and other Cycloaddition Reactions: Acting as a dienophile or dipolarophile to construct more complex polycyclic systems.
 - Michael Addition: The strained ring system can influence the reactivity of conjugated systems derived from this core structure.

The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, further expanding the synthetic utility of this building block.

Conclusion

Methyl 3-methylenecyclobutanecarboxylate is a potent and versatile building block in modern organic synthesis. Its preparation via the Wittig reaction is a reliable method, providing access to a strained and functionalized scaffold. The combination of the cyclobutane ring, the exocyclic methylene group, and the methyl ester allows for a diverse array of chemical modifications. For researchers in drug discovery and development, this compound represents a key intermediate for accessing novel chemical space and for the synthesis of molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. As the demand for non-aromatic, three-dimensional molecular scaffolds continues to grow, the importance of intermediates like **methyl 3-methylenecyclobutanecarboxylate** is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0033968) [hmdb.ca]
- 2. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-Methylenecyclobutanecarboxylate: Structure, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107114#methyl-3-methylenecyclobutanecarboxylate-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com